Summary of Application: N-Desmethyldanofloxacin is a metabolite of danofloxacin, an antibiotic used in veterinary medicine It’s used in the treatment of bacterial infections in animals, particularly horses.
Methods of Application: In a study, danofloxacin was administered to adult horses via intravenous (i.v.), intramuscular (i.m.), or intragastric (IG) routes.
Results: After i.v. administration. The bioavailability was significantly higher after i.m.
Summary of Application: N-Desmethyldanofloxacin, like other fluoroquinolones, has antibacterial properties
Methods of Application: The antibacterial activity of N-Desmethyldanofloxacin can be evaluated using methods such as the agar dilution method.
Summary of Application: N-Desmethyldanofloxacin has been studied for its effects on dairy starter cultures.
Methods of Application: In vitro MIC values were determined for both danofloxacin and N-desmethyldanofloxacin against 5 different dairy starter cultures.
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, is also relevant in residue analysis in bovine milk.
Methods of Application: In a study, danofloxacin was administered to dairy cows, and milk samples were taken 8 hours after each dose.
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, could potentially impact microbial communities in the environment.
Methods of Application: The impact of N-Desmethyldanofloxacin on microbial communities can be studied by introducing it into various environmental samples and observing changes in microbial diversity and function.
Results: Antibiotics like N-Desmethyldanofloxacin can act as an ecological factor in the environment that could potentially affect microbial communities.
Summary of Application: N-Desmethyldanofloxacin has been studied for its potential to be metabolized by indigenous soil microorganisms.
Methods of Application: In a study, danofloxacin was introduced into soil samples, and the potential for soil microorganisms to metabolize danofloxacin to N-Desmethyldanofloxacin was evaluated.
N-Desmethyldanofloxacin is the primary metabolite of danofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. Danofloxacin is particularly effective against respiratory diseases in livestock, including cattle, swine, and chickens. The chemical structure of N-desmethyldanofloxacin is similar to that of danofloxacin but lacks a methyl group at the nitrogen atom in the piperazine ring. This compound is characterized by its white to off-white crystalline powder form and has a molecular formula of C₁₈H₁₉FN₃O₃, with a molecular weight of approximately 357.39 g/mol .
These reactions are crucial for understanding the pharmacokinetics and metabolism of N-desmethyldanofloxacin in biological systems.
N-Desmethyldanofloxacin retains significant antimicrobial activity, exhibiting effectiveness against a range of Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Studies indicate that N-desmethyldanofloxacin has similar toxicity profiles to danofloxacin, making it an important compound in assessing the safety and efficacy of fluoroquinolone treatments in veterinary medicine .
The synthesis of N-desmethyldanofloxacin typically involves:
This process allows for the production of N-desmethyldanofloxacin for research and potential therapeutic applications.
N-Desmethyldanofloxacin is primarily used in:
N-Desmethyldanofloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Danofloxacin | Parent compound | Stronger antibacterial activity |
Enrofloxacin | Similar core structure | Broader spectrum against Gram-positive bacteria |
Ciprofloxacin | Similar core structure | Widely used human antibiotic |
Norfloxacin | Similar core structure | Less potent than N-desmethyldanofloxacin |
Ofloxacin | Similar core structure | Effective against pseudomonas infections |
Sarafloxacin | Similar core structure | Lower resistance development |
N-Desmethyldanofloxacin's unique position as a metabolite allows it to provide insights into drug efficacy and safety while maintaining significant biological activity comparable to its parent compound, danofloxacin .